molecular formula C24H22N2O3S2 B2563199 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide CAS No. 392236-42-9

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2563199
CAS No.: 392236-42-9
M. Wt: 450.57
InChI Key: FRVMTWWRSCATKP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O3S2 and its molecular weight is 450.57. The purity is usually 95%.
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Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety linked to a tetrahydro-benzothiophene and a dimethoxybenzamide group. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molar mass of approximately 356.44 g/mol.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

Studies have reported IC50 values ranging from 10 to 50 µM for related compounds against these cell lines, indicating moderate to strong cytotoxic effects .

Cell Line IC50 (µM) Reference
MCF-715
A54930
HeLa25

The proposed mechanisms for the anticancer activity include:

  • DNA Intercalation : The benzothiazole ring system may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

In one study, the compound demonstrated a significant increase in apoptosis markers in treated HeLa cells compared to controls .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for antimicrobial properties. In particular:

  • Gram-positive Bacteria : Compounds showed effective inhibition against Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MIC) below 20 µg/mL.
Microorganism MIC (µg/mL) Reference
Staphylococcus aureus15
Streptococcus pneumoniae18

Case Studies

  • Study on Anticancer Efficacy : A recent study published in the Indian Journal of Pharmaceutical Education and Research evaluated the anticancer potential of various benzothiazole derivatives. The study highlighted that modifications at specific positions on the benzothiazole ring significantly enhanced cytotoxicity against breast and lung cancer cell lines .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • Substituents on the Benzothiazole Ring : Electron-withdrawing groups enhance potency.
  • Linker Length : Increasing the length between the benzothiazole and other functional groups can improve binding affinity to biological targets.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-28-17-12-11-14(13-18(17)29-2)22(27)26-24-21(15-7-3-5-9-19(15)30-24)23-25-16-8-4-6-10-20(16)31-23/h4,6,8,10-13H,3,5,7,9H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVMTWWRSCATKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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